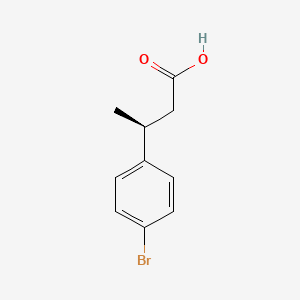
(S)-3-(4-Bromophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Bromophenyl)butanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Phenylbutanoic Acid: : One common method involves the bromination of (S)-3-phenylbutanoic acid. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under reflux conditions to ensure complete bromination.
-
Grignard Reaction: : Another method involves the Grignard reaction, where a Grignard reagent (eg, phenylmagnesium bromide) reacts with an appropriate butanoic acid derivative
Industrial Production Methods
Industrial production of (S)-3-(4-Bromophenyl)butanoic acid often involves large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (S)-3-(4-Bromophenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This process can convert the carboxylic acid group into an alcohol.
-
Substitution: : The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(3S)-3-(4-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
FBASDSAHBADZFQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















